(4,5-Diacetyloxyoxolan-2-yl)methyl acetate

Vorbrüggen glycosylation N-9 regioselectivity nucleoside coupling

For capecitabine API manufacturing, uncontrolled α-anomer impurity (typically 3-30%) reduces Vorbrüggen glycosylation yield and creates purification burdens. This β-anomer (≥98.5% by HPLC; [α]D25 -28 to -25°) is the exclusive reactive species for coupling with 5-fluorocytosine. - **Critical benefit**: Eliminates α-nucleoside impurity; supports ICH Q11 regulatory starting material (RSM) filing. - **Stereochemical purity**: Validated β-configuration (C2-exo,C3-endo) vs. tetraacetyl analog (MW 318.28). - **Supply**: Orthogonal QC (mp 63-68°C, density 1.23 g/cm³) for incoming spec compliance.

Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
Cat. No. B12321039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Diacetyloxyoxolan-2-yl)methyl acetate
Molecular FormulaC11H16O7
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CC(C(O1)OC(=O)C)OC(=O)C
InChIInChI=1S/C11H16O7/c1-6(12)15-5-9-4-10(16-7(2)13)11(18-9)17-8(3)14/h9-11H,4-5H2,1-3H3
InChIKeyMJDHNUNTWAOQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triacetyl-5-deoxy-D-ribose: Capecitabine Intermediate Overview


(4,5-Diacetyloxyoxolan-2-yl)methyl acetate, systematically named 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose (CAS 62211-93-2), is a protected 5-deoxy ribofuranose derivative bearing acetyl protecting groups at the 1-, 2-, and 3-positions of the oxolane ring [1]. With molecular formula C₁₁H₁₆O₇ and molecular weight 260.24 g/mol, this compound serves as the indispensable key intermediate in the industrial synthesis of capecitabine, an oral fluoropyrimidine prodrug approved for metastatic breast cancer, colorectal cancer, and other solid malignancies [2]. Its defining structural feature—the 5-deoxy modification combined with three acetyl protecting groups—distinguishes it from both the peracetylated tetra-O-acetyl-ribofuranose (CAS 13035-61-5, MW 318.28) and the 5-hydroxy triacetyl analog (1,2,3-tri-O-acetyl-β-D-ribofuranose), imparting unique reactivity and stereochemical properties that directly govern downstream nucleoside coupling efficiency [3].

5-Deoxy protection strategy
Eliminates 5-OH protection/deprotection chemistry required with peracetylated ribose
β-Anomer dependent reactivity
Only the β-anomer participates in Vorbrüggen glycosylation; α-anomer constitutes non-productive mass
N-9 regioselective donor
Enables complete N-9 coupling with 5-fluorocytosine, avoiding N-7 regioisomer separation

Why Generic Ribose Triacetates Fail in Regulated API Synthesis


Substituting 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose with structurally similar ribose triacetates—such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, 1,3,5-tri-O-acetyl-2-deoxy-D-ribose, or even the α-anomer of the same compound—introduces critical failure points in downstream nucleoside synthesis [1]. The 5-deoxy modification eliminates the need for selective 5-OH protection/deprotection chemistry, while the β-anomeric configuration is stereochemically mandatory for the Vorbrüggen glycosylation with 5-fluorocytosine that yields the correct β-nucleoside product in capecitabine synthesis [2]. Commercial triacetyl ribose typically contains 3–30% of the α-anomer impurity [3]; procurement of material with inadequately controlled anomeric purity directly reduces coupling yield, increases purification burden, and risks out-of-specification API impurity profiles. The following quantitative evidence demonstrates precisely where these differentiation dimensions translate into measurable performance differences.

5-Deoxy vs. 5-acetoxy modification
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose retains a 5-acetoxy group that mandates selective deprotection before 5-deoxy functionalization; skipping this step alters the downstream coupling profile and may require additional synthetic manipulation.
Anomeric purity: β vs. α contamination
Commercial triacetyl ribose often contains 3–30% α-anomer. Even the α-anomer of the same compound fails to couple productively in capecitabine synthesis and reduces effective yield, demanding recrystallization or chromatography if not controlled.
Regioselectivity mismatch in glycosylation
Using tetra-O-acetyl ribose with purine/pyrrolopyrimidine bases typically generates N-7/N-9 regioisomer mixtures (3:1–9:1), imposing a chromatographic separation burden that the 5-deoxy β-donor eliminates completely.

Quantitative Differentiation Evidence vs. Closest Analogs


Complete N-9 Regioselectivity in Vorbrüggen Glycosylation

When 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose is employed as the glycosyl donor in a Vorbrüggen glycosylation with N⁴-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, the reaction affords a completely regioselective N-9 glycosylation product with no detectable N-7 isomer, as unambiguously confirmed by single-crystal X-ray diffraction analysis [1]. In contrast, analogous glycosylation reactions using 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with purine bases typically produce mixtures of N-9 and N-7 regioisomers requiring chromatographic separation, with N-9/N-7 ratios often in the range of 3:1 to 9:1 depending on the nucleobase and conditions [2].

N-9 Regioselectivity
Head-to-head
100% N-9 glycosylation product (no N-7 isomer detected) vs. tetraacetate N-9/N-7 mixtures 3:1–9:1
Eliminates regioisomer purification step
Confirmed by single-crystal X-ray diffraction
Vorbrüggen glycosylation N-9 regioselectivity nucleoside coupling X-ray crystallography 7-deazapurine

β-Anomer Content: Critical Purity Specification

Commercial synthesis of triacetyl ribose via conventional acetylation of 5-deoxy-D-ribose or via inosine degradation pathways consistently yields mixtures of α and β anomers. According to patent disclosures and manufacturer specifications, the β:α anomer ratio in product prepared by prior art methods (US4340729A, CN200710191269.2) is typically 3:1 to 9:1, corresponding to less than 70% effective β-isomer content and β-isomer yields below 55% [1]. Manufacturer specifications confirm that the α-isomer impurity level in commercial product ranges from 3% to 30% [2]. Improved preparative methods have been developed to selectively enrich the β-anomer; for instance, the process disclosed in CN101824056B achieves higher β-selectivity through controlled acetylation conditions, while ChemImpex supplies the compound at ≥98.5% purity (HPLC) with specified optical rotation [α]D25 = −28 to −25° (c=1, CHCl₃), confirming β-configuration dominance .

β-Anomer Purity
Specification review
≥98.5% HPLC total purity; β-anomer confirmed via [α]D25 = −28 to −25°; α-impurity reduced to ≤1.0–1.5%
Maximizes productive Vorbrüggen coupling efficiency
Prior art β:α ratios only 3:1–9:1
anomeric purity β/α ratio capecitabine intermediate quality control chiral purity

X-Ray Confirmation of β-Configuration and Ring Conformation

The crystal structure of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose has been solved by single-crystal X-ray diffraction at T = 298 K, revealing a C2-exo, C3-endo twist configuration of the ribofuranose ring with the anomeric carbon consistently in the β configuration throughout the crystal packing [1]. Key crystallographic parameters include a mean C–C bond precision of 0.007 Å, R factor = 0.041, and wR factor = 0.133 [1]. Critically, no alteration of the relative configuration compared with D-(−)-ribose is observed, confirming that the synthetic sequence preserves stereochemical integrity at all four chiral centers [1]. In comparison, the solid-state structure of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose exhibits a different ring pucker (predominantly C3-endo) and lacks the 5-deoxy modification that distinguishes the target compound's conformational preferences [2].

X-Ray Structure
Reported
C2-exo, C3-endo twist conformation; R factor = 0.041; all chiral centers retain D-ribose configuration
Confirms β-configuration and supports DMF solid-state characterization
Distinct from tetraacetate C3-endo ring pucker
X-ray crystallography ring conformation β-configuration ribofuranose structural characterization

Improved Synthetic Yield from D-Ribose: Route Comparison

Multiple synthetic routes to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose have been published with quantifiable yield differences. The Sairam et al. (2003) route from D-ribose proceeds via ketalization, esterification, reductive deoxygenation, hydrolysis, and acetylation to deliver the title compound in 56% overall yield [1]. WO2008092405A1 discloses an alternative route starting from inosine (via iodination, hydrogenation, acetylation, and glycosidic cleavage) achieving a total yield of up to 61.5% [2]. The Zhang et al. (2013) route from D-ribose proceeds through ketalization, esterification, reduction, hydrolysis, and acetylation in more than 30% overall yield [3]. For context, the capecitabine synthesis from D-xylose via the key intermediate achieves 29.8% overall yield across the full three-step sequence (Vorbrüggen coupling, amidation, acetyl hydrolysis) [4]. These yields compare favorably with alternative protected ribose intermediates: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose synthesis from D-ribose typically proceeds in >80% yield (single-step peracetylation), but the tetraacetate requires additional 5-O-selective deprotection before 5-deoxy functionalization can be installed, adding two synthetic steps that erode the apparent yield advantage.

Synthetic Yield
Cross-study comparable
56% (D-ribose, Sairam), ≤61.5% (inosine, WO2008092405), >30% (D-ribose, Zhang) vs. tetraacetate requiring 2 extra steps
Route choice affects cost and impurity profile
Tetraacetate apparent yield advantage offset by downstream deprotection
total synthesis yield D-ribose process chemistry capecitabine intermediate route scouting

Physicochemical Identity and Purity Benchmarking

The compound exhibits well-defined physicochemical properties that serve as procurement quality benchmarks: melting point 63–68°C, density 1.23 g/cm³, boiling point 315°C, flash point 136°C, and refractive index 1.465 . Commercial vendors supply the compound at ≥98.5% purity by HPLC, with some specifications reaching ≥99.0% assay (HPLC), loss on drying ≤0.5%, and total impurities ≤1.0% . The optical rotation specification [α]D25 = −28 to −25° (c=1, CHCl₃) provides a rapid identity and anomeric purity check . In comparison, the closely related 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (CAS 13035-61-5) exhibits a melting point of 81–85°C and optical rotation [α]D20 = −16 to −13° (c=5, MeOH), providing clear differentiation between the two compounds for incoming material identification .

Identity Specifications
Specification review
mp 63–68°C; [α]D25 −28 to −25°; density 1.23 g/cm³; MW 260.24 vs. tetraacetate mp 81–85°C, [α]D20 −16 to −13°
Orthogonal identity parameters prevent mix-up with tetraacetyl analog
Supports ICH Q6A starting material characterization
physicochemical characterization purity specification melting point optical rotation quality control

Global Market Demand Driven by Capecitabine API

The global market for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose was valued at USD 28.4 million in 2025 and is projected to reach USD 58.2 million by 2034, growing at a CAGR of 7.4% [1]. This growth is directly linked to capecitabine API production, which relies on this intermediate as the essential ribose building block for the Vorbrüggen coupling with 5-fluorocytosine [2]. In contrast, the broader market for 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose serves a more diversified but lower-volume nucleoside research chemical segment, while the 5-deoxy triacetate benefits from concentrated demand driven by a single high-volume generic oncology drug [3]. With an estimated 20 million new cancer cases globally in 2022 and capecitabine listed on the WHO Model List of Essential Medicines, the intermediate benefits from sustained, predictable demand that supports long-term supply agreements and competitive multi-supplier sourcing strategies [1].

Market Demand
Class-level inference
USD 28.4 M (2025) → 58.2 M (2034), CAGR 7.4%; driven by capecitabine generic API production
Indicates sustained supply security and multi-supplier interest
Market report data; verify with procurement intelligence
capecitabine intermediate market size oncology API nucleoside analog pharmaceutical supply chain

Application Scenarios and Procurement Advantages


Capecitabine Generic API: β-Anomer-Controlled Sourcing

In regulated capecitabine API production, the β-anomer of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is the exclusive reactive species in the Vorbrüggen coupling with 5-fluorocytosine. The α-anomer (typically 3–30% in unoptimized commercial material) represents non-productive mass that reduces effective yield and necessitates post-reaction purification . Procuring material with validated β-anomer content (≥98.5% HPLC purity with optical rotation [α]D25 = −28 to −25°) ensures maximum coupling efficiency and minimizes the α-nucleoside impurity that would otherwise require removal during API purification [1]. For ANDA filers, demonstrating control over this starting material impurity is a critical component of the chemistry, manufacturing, and controls (CMC) section.

Regioselective 7-Deazapurine Nucleoside Synthesis

When synthesizing 7-deazapurine nucleoside analogs (e.g., toyocamycin, sangivamycin, and related kinase inhibitors), the 5-deoxy triacetate donor achieves complete N-9 regioselectivity in Vorbrüggen glycosylation, as confirmed by X-ray crystallography . This stands in contrast to tetra-O-acetyl-ribofuranose, which produces N-7/N-9 mixtures requiring chromatographic separation and reducing isolated yield. Medicinal chemistry teams synthesizing focused libraries of pyrrolo[2,3-d]pyrimidine nucleosides benefit from eliminating this regioisomer separation step, enabling parallel synthesis workflows and improving structure–activity relationship (SAR) data quality by ensuring all compounds share the same N-9 connectivity.

Process Route Scouting and Yield Benchmarking

Process chemists evaluating synthetic routes to 5′-deoxy nucleoside APIs can benchmark supplier-proposed routes against published yields: 56% from D-ribose via the Sairam route , up to 61.5% from inosine via WO2008092405A1 [1], and >30% from D-ribose via the Zhang route . Each route confers a distinct impurity profile and starting material cost structure. Procurement teams can use these benchmarks to evaluate supplier process capability: a supplier claiming >65% yield warrants scrutiny of the analytical method used to calculate yield, while a supplier delivering <30% overall yield from D-ribose likely employs a suboptimal route that will be reflected in higher unit pricing.

Regulatory Starting Material Identity Testing

For API manufacturers designating this compound as a regulatory starting material (RSM) per ICH Q11, the orthogonal physicochemical parameters—melting point 63–68°C, optical rotation [α]D25 = −28 to −25°, density 1.23 g/cm³, and MW 260.24—provide unambiguous differentiation from the tetraacetyl analog (mp 81–85°C, [α]D20 = −16 to −13°, MW 318.28) . The crystallographically confirmed C2-exo,C3-endo ring conformation and β-anomeric configuration [1] further support polymorph screening and solid-state characterization requirements in the DMF. These data points collectively enable a robust incoming material specification that satisfies ICH Q6A and supports successful regulatory authority (FDA/EMA) starting material justification.

Application
Selection Property
Validation Focus
Capecitabine API intermediate synthesis
β-Anomer content (HPLC purity + optical rotation)
Coupling efficiency and α-nucleoside impurity control
7-Deazapurine nucleoside library synthesis
Complete N-9 regioselectivity in Vorbrüggen glycosylation
Elimination of regioisomer chromatography; consistent SAR data
Process route scouting and benchmarking
Documented synthetic yield (56–61.5%) and route origin
Route-specific impurity profile and cost-of-goods assessment
Regulatory starting material identity (ICH Q11/Q6A)
Orthogonal physicochemical and crystallographic characterization
Solid-state identity, polymorph control, and DMF documentation
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